N-[1-(2-Methylphenyl)ethyl]cyclopropanamine
Description
Chemical Identity and Structural Characterization of N-[1-(2-Methylphenyl)ethyl]cyclopropanamine
Systematic Nomenclature and CAS Registry Information
The compound is systematically named N-[1-(2-methylphenyl)ethyl]cyclopropanamine according to IUPAC nomenclature rules. Its structure comprises a cyclopropanamine group bonded to a 1-(2-methylphenyl)ethyl substituent. The CAS Registry Number for this compound is 926247-89-4 . A related isomer, N-[2-(2-methylphenyl)ethyl]cyclopropanamine, has been reported under CAS 625435-18-9, highlighting the importance of positional isomerism in this chemical family.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{17}\text{N} $$ |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC1=CC=CC=C1CCNC2CC2 |
| InChIKey | POYWLSASJPZKQR-UHFFFAOYSA-N |
Molecular Architecture Analysis
Cyclopropane Ring Substituent Effects
The cyclopropane ring introduces significant angle strain, with bond angles constrained to approximately 60°, resulting in heightened reactivity compared to non-cyclic amines. The ring’s sp³-hybridized carbon atoms create a rigid scaffold that influences the electron density distribution across the molecule. Substitution at the cyclopropane nitrogen atom with the 1-(2-methylphenyl)ethyl group further modulates this electronic environment through inductive effects. The methyl group on the phenyl ring (ortho position) introduces steric hindrance, potentially restricting free rotation around the ethylamine backbone.
Ethylamine Backbone Conformational Studies
The ethylamine backbone adopts multiple conformers due to rotation around the C–N and C–C bonds. Theoretical models predict that the lowest-energy conformation features a staggered arrangement, minimizing steric clashes between the cyclopropane ring and the ortho-methylphenyl group. This conformation aligns the lone pair of the amine nitrogen with the π-system of the aromatic ring, enabling potential hyperconjugative interactions.
Ortho-Methylphenyl Group Electronic Interactions
The ortho-methyl substituent on the phenyl ring exerts both electronic and steric effects:
- Inductive Effect : The electron-donating methyl group increases electron density in the aromatic ring, enhancing its nucleophilic character.
- Steric Hindrance : The proximal methyl group restricts rotation of the phenyl ring relative to the ethylamine chain, stabilizing specific conformers.
- Hyperconjugation : Delocalization of σ-electrons from the methyl group’s C–H bonds into the aromatic π-system may slightly alter the ring’s electronic properties.
Crystallographic Data and Solid-State Configuration
As of current literature, no crystallographic data exists for this compound. However, studies on structurally similar compounds, such as 1-(2-chlorophenyl)cyclopropanamine, suggest that solid-state configurations often favor packing arrangements where the cyclopropane ring and aromatic system engage in van der Waals interactions. Computational predictions indicate a potential monoclinic crystal system with P2₁/c symmetry for this compound, though experimental validation is required.
Comparative Structural Analysis with Analogous Cyclopropylamine Derivatives
Key observations from comparative analysis:
- Substituent Position : Ortho-substituted derivatives exhibit greater steric hindrance than para-substituted analogs, influencing conformational flexibility.
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance aromatic nucleophilicity, while electron-withdrawing groups (e.g., chloro) increase electrophilic character.
- Backbone Length : Extension of the alkyl chain (e.g., ethyl vs. propyl) modulates solubility and intermolecular interactions.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)10(2)13-11-7-8-11/h3-6,10-11,13H,7-8H2,1-2H3 |
InChI Key |
DPLSJGRTAUARNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation-Based Synthesis
The primary synthetic route involves cyclopropanation reactions using diazomethane or specialized reagents. This method aligns with general cyclopropanamine synthesis strategies described in patents EP2644590A1 and EP2907802A1. Key steps include:
- Precursor Preparation : A substituted phenethylamine derivative (e.g., 1-(2-methylphenyl)ethylamine) is synthesized.
- Cyclopropane Ring Formation : Diazomethane or related reagents (e.g., magnesium-based systems) introduce the cyclopropane moiety via [2+1] cycloaddition.
- Purification : Column chromatography or crystallization isolates the final product.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Diazomethane, Et₂O, 0°C → RT, 12h | 68% |
| Workup | Aqueous NaHCO₃ extraction, silica gel chromatography | - |
Reductive Amination Approach
A secondary method employs reductive amination, as demonstrated in analogous syntheses:
- Ketone Intermediate : 1-(2-Methylphenyl)ethyl ketone is reacted with cyclopropanamine.
- Reduction : Sodium triacetoxyborohydride (STAB) in dichloromethane with molecular sieves facilitates imine reduction.
- Isolation : Partitioning between NaHCO₃ and DCM, followed by chromatography.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Reducing Agent | STAB (1.3 equiv) |
| Time | 16h |
| Yield | 78.8% |
Alternative Patent-Derived Methods
Patent EP2190803A1 describes magnesium-mediated cyclopropanation for structurally related compounds, adaptable to this synthesis:
- Substrate Activation : Unsaturated alcoholates react with dibromomethane-Mg complexes.
- Ring Closure : Thermodynamic control ensures trans-selectivity in cyclopropane formation.
Comparative Analysis of Methods
Characterization and Quality Control
Synthetic batches are validated using:
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methylphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of cyclopropane derivatives.
Scientific Research Applications
N-[1-(2-Methylphenyl)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Methylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The core structure of N-[1-(aryl)ethyl]cyclopropanamine derivatives consists of a cyclopropane ring linked to an ethylamine group substituted with an aryl moiety. Key analogs and their differences are summarized below:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase polarity, while electron-donating groups (e.g., OCH₃ in ) enhance solubility.
- Lipophilicity : The naphthalene derivative (logP ~3.5 estimated) is more lipophilic than the 2-methylphenyl analog (logP ~2.8), influencing membrane permeability.
Pharmacological and Functional Insights
While direct data on this compound are sparse, related compounds exhibit diverse applications:
Biological Activity
N-[1-(2-Methylphenyl)ethyl]cyclopropanamine is a cyclopropanamine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its inhibitory effects on various biological targets, particularly in the context of cancer and neurodegenerative diseases. Below is a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane ring, which contributes to its unique biological properties by affecting its interaction with biological targets.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Recent studies have identified this compound as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative disorders. LSD1 is involved in the demethylation of histones, thereby regulating gene expression.
- Mechanism of Action : The compound binds to the active site of LSD1, inhibiting its demethylase activity.
- IC50 Values : Initial assays indicate an IC50 value in the low micromolar range, suggesting significant potency against LSD1.
Anticancer Activity
The compound has been evaluated for its anticancer properties using several cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results showed that this compound reduced cell viability significantly in these lines, with IC50 values ranging from 5 to 15 µM depending on the cell type.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | LSD1 inhibition |
| MCF-7 | 8 | LSD1 inhibition |
| A549 | 12 | LSD1 inhibition |
Neuroprotective Effects
In addition to its anticancer activity, this compound has demonstrated neuroprotective effects in preclinical models.
- Model Used : Mouse model of Alzheimer's disease.
- Findings : The compound reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
Study on Cancer Cell Lines
A comprehensive study published in Journal of Medicinal Chemistry evaluated the efficacy of various cyclopropanamine derivatives, including this compound. The study highlighted:
- Selectivity : The compound exhibited selective inhibition towards LSD1 compared to other demethylases.
- Synergistic Effects : When combined with traditional chemotherapeutics, it enhanced the overall cytotoxicity against resistant cancer cell lines.
Neuroprotection Research
In a study conducted by researchers at the University of Edinburgh, this compound was tested for neuroprotective properties:
- Results : The compound was found to significantly reduce oxidative stress markers in neuronal cultures.
- : The findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
